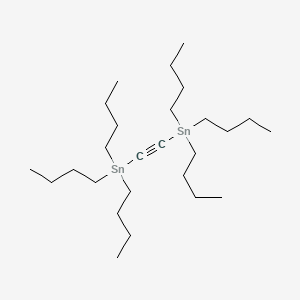

Bis(tributylstannyl)acetylene

Description

The exact mass of the compound Bis(tributylstannyl)acetylene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 203205. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Bis(tributylstannyl)acetylene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis(tributylstannyl)acetylene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tributyl(2-tributylstannylethynyl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6C4H9.C2.2Sn/c6*1-3-4-2;1-2;;/h6*1,3-4H2,2H3;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAUONNQGFXOEMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C#C[Sn](CCCC)(CCCC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H54Sn2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10308347 | |

| Record name | Bis(tributylstannyl)acetylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10308347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

604.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

994-71-8 | |

| Record name | 994-71-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203205 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bis(tributylstannyl)acetylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10308347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(tributylstannyl)acetylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Bis(tributylstannyl)acetylene: Core Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(tributylstannyl)acetylene (BTBSA) is a versatile organotin reagent widely employed in organic synthesis and materials science. This technical guide provides a comprehensive overview of its fundamental properties, including chemical and physical characteristics, detailed spectroscopic data, and established experimental protocols for its synthesis and key reactions. The information is presented to support its application in research, particularly in the development of novel organic molecules and functional materials.

Core Properties

Bis(tributylstannyl)acetylene is a dense, colorless to pale yellow liquid at room temperature. Its core chemical and physical properties are summarized in the tables below for easy reference and comparison.

Chemical Identification

| Identifier | Value |

| Chemical Name | Bis(tributylstannyl)acetylene |

| Synonyms | 1,2-Bis(tributylstannyl)ethyne, 1,1′-(1,2-Ethynediyl)bis[1,1,1-tributylstannane], Bis(tri-n-butylstannyl)acetylene |

| CAS Number | 994-71-8[1][2][3][4][5][6] |

| Molecular Formula | C₂₆H₅₄Sn₂[1][3][4][5][6] |

| Molecular Weight | 604.13 g/mol [2][3][6] |

| InChI Key | CAUONNQGFXOEMY-UHFFFAOYSA-N[2] |

| SMILES | CCCC--INVALID-LINK--(CCCC)C#C--INVALID-LINK--(CCCC)CCCC[2] |

Physical Properties

| Property | Value |

| Appearance | Colorless to pale yellow liquid[5] |

| Density | 1.147 g/mL at 25 °C[2] |

| Boiling Point | 140-145 °C at 0.1 mmHg[3] |

| Melting Point | Not applicable (liquid at room temperature) |

| Refractive Index (n₂₀/D) | 1.493[2] |

| Flash Point | 113 °C (235.4 °F) - closed cup[2] |

| Solubility | Soluble in organic solvents. |

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the identification and characterization of bis(tributylstannyl)acetylene. The following tables summarize the key spectroscopic data.

NMR Spectroscopy

| Nucleus | Solvent | Chemical Shift (δ) / ppm |

| ¹H NMR | CDCl₃ | 0.88 (t, 18H), 0.93-1.02 (m, 12H), 1.25-1.38 (m, 12H), 1.49-1.60 (m, 12H)[1] |

| ¹³C NMR | CDCl₃ | Data not explicitly found in search results. |

| ¹¹⁹Sn NMR | Neat/CDCl₃ | Specific chemical shift not found, but is expected in the range for four-coordinate tin compounds.[2][7] |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~2000 | C≡C stretch[1] |

| ~3260 | Likely an overtone or combination band, as no C-H stretch is expected for the acetylene (B1199291) core.[1] |

Mass Spectrometry

| m/z | Assignment |

| Specific fragmentation pattern not detailed in search results, but the molecular ion peak would be expected around 604 m/z. | [M]⁺ |

Experimental Protocols

Synthesis of Bis(tributylstannyl)acetylene

A common method for the synthesis of tributylethynylstannane yields bis(tributylstannyl)acetylene as a significant byproduct, which can then be isolated. The procedure involves the reaction of lithium acetylide with tributyltin chloride.[1]

Procedure:

-

In a flame-dried, three-necked round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, prepare a solution of lithium acetylide. This can be generated in situ by bubbling acetylene gas through a solution of n-butyllithium in an appropriate solvent like THF at low temperature (-78 °C).

-

Slowly add a solution of tributyltin chloride in THF to the stirred suspension of lithium acetylide at low temperature.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Quench the reaction carefully with water.

-

Extract the product with a suitable organic solvent (e.g., hexane (B92381) or diethyl ether).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product is then purified by fractional distillation under high vacuum. Bis(tributylstannyl)acetylene, being the higher boiling fraction, can be separated from the desired tributylethynylstannane.

Caption: Workflow for the synthesis of bis(tributylstannyl)acetylene.

Stille Cross-Coupling Reaction

Bis(tributylstannyl)acetylene is a key reagent in Stille cross-coupling reactions for the synthesis of symmetrical diarylalkynes.[8] A general procedure is outlined below.

Procedure:

-

To a dried Schlenk tube under an inert atmosphere (e.g., argon), add bis(tributylstannyl)acetylene (1.0 eq), the aryl halide (2.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a suitable solvent (e.g., anhydrous, degassed toluene).

-

If required, a ligand such as triphenylphosphine (B44618) can be added.

-

Heat the reaction mixture to a temperature between 80-110 °C and monitor the reaction progress by TLC or GC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica (B1680970) gel.

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Safety and Handling

Bis(tributylstannyl)acetylene is a toxic compound and should be handled with appropriate safety precautions in a well-ventilated fume hood.[2]

-

Hazard Statements: Toxic if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May damage fertility or the unborn child. Causes damage to organs through prolonged or repeated exposure. Very toxic to aquatic life with long-lasting effects.[2]

-

Precautionary Statements: Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Use only outdoors or in a well-ventilated area. Avoid release to the environment. Wear protective gloves/protective clothing/eye protection/face protection.

-

Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, and a lab coat are mandatory. Use a respirator if ventilation is inadequate.

Applications

The primary application of bis(tributylstannyl)acetylene is as a synthetic building block in organic chemistry.

-

Stille Cross-Coupling: It serves as an efficient precursor for the synthesis of symmetrical and unsymmetrical diarylalkynes, which are important structural motifs in many functional materials and pharmaceutical compounds.[8]

-

Polymer Chemistry: It is used in the synthesis of organotin-containing polymers and materials with unique electronic and optical properties.

-

Materials Science: The rigid acetylenic linker and the reactive stannyl (B1234572) groups make it a valuable component in the design of new materials, including conductive polymers and organometallic frameworks.

Conclusion

Bis(tributylstannyl)acetylene is a valuable and versatile reagent with well-defined properties and reactivity. This guide provides essential technical information to facilitate its safe and effective use in a variety of research and development applications. Careful handling and adherence to established protocols are crucial for successful outcomes.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. researchgate.net [researchgate.net]

- 3. 994-71-8 CAS MSDS (BIS(TRI-N-BUTYLSTANNYL)ACETYLENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Bis(tributylstannyl)acetylene | 994-71-8 | AAA99471 [biosynth.com]

- 5. researchgate.net [researchgate.net]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to Bis(tributylstannyl)acetylene (CAS Number: 994-71-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(tributylstannyl)acetylene is a versatile organotin reagent with significant applications in organic synthesis, particularly in the formation of carbon-carbon bonds. This technical guide provides a comprehensive overview of its chemical and physical properties, safety and handling information, detailed experimental protocols for its synthesis and application in Stille cross-coupling reactions, and its role in the synthesis of complex molecules. Spectroscopic data are summarized for easy reference, and key reaction mechanisms and workflows are visualized to facilitate understanding.

Chemical and Physical Properties

Bis(tributylstannyl)acetylene, also known as 1,2-bis(tributylstannyl)ethyne, is a colorless to yellow liquid.[1] It is characterized by the presence of two tributyltin groups attached to an acetylene (B1199291) linker. This structure imparts unique reactivity, making it a valuable building block in synthetic chemistry.

Table 1: Physical and Chemical Properties of Bis(tributylstannyl)acetylene

| Property | Value | Reference(s) |

| CAS Number | 994-71-8 | [2] |

| Molecular Formula | C₂₆H₅₄Sn₂ | [2] |

| Molecular Weight | 604.13 g/mol | [2] |

| Appearance | Colorless to yellow liquid | [3][4] |

| Density | 1.147 g/mL at 25 °C | [2] |

| Boiling Point | 140-145 °C at 0.1 mmHg | [5] |

| Refractive Index | n20/D 1.493 | [2] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [2] |

Spectroscopic Data

The structural identity of Bis(tributylstannyl)acetylene can be confirmed through various spectroscopic techniques. Below is a summary of typical spectral data.

Table 2: Spectroscopic Data of Bis(tributylstannyl)acetylene

| Technique | Data | Reference(s) |

| ¹H NMR | The proton NMR spectrum shows characteristic signals for the butyl groups. | [6][7] |

| ¹³C NMR | The carbon NMR spectrum provides information on the carbon skeleton of the molecule. | [1][6] |

| Infrared (IR) Spectroscopy | The IR spectrum displays characteristic absorption bands for the C≡C triple bond and C-H bonds of the butyl groups. | [1][6] |

| Mass Spectrometry (GC-MS) | The mass spectrum shows a molecular ion peak and characteristic fragmentation patterns. The top peak is observed at m/z 547. | [6] |

Safety and Handling

Bis(tributylstannyl)acetylene is a hazardous substance and must be handled with appropriate safety precautions. It is toxic if swallowed, harmful in contact with skin, causes skin and eye irritation, is suspected of damaging fertility or the unborn child, and causes damage to organs through prolonged or repeated exposure.[2] It is also very toxic to aquatic life with long-lasting effects.[2]

Table 3: Hazard and Precautionary Statements

| Classification | Code | Statement | Reference(s) |

| Hazard Statements | H301 | Toxic if swallowed. | [2] |

| H312 | Harmful in contact with skin. | [2] | |

| H315 | Causes skin irritation. | [2] | |

| H319 | Causes serious eye irritation. | [2] | |

| H360FD | May damage fertility. May damage the unborn child. | [2] | |

| H372 | Causes damage to organs through prolonged or repeated exposure. | [2] | |

| H410 | Very toxic to aquatic life with long lasting effects. | [2] | |

| Precautionary Statements | P202 | Do not handle until all safety precautions have been read and understood. | [2] |

| P273 | Avoid release to the environment. | [2] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [2] | |

| P301 + P310 | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. | [2] | |

| P302 + P352 + P312 | IF ON SKIN: Wash with plenty of soap and water. Call a POISON CENTER or doctor/physician if you feel unwell. | [2] | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2] |

Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[2]

Experimental Protocols

Synthesis of Bis(tributylstannyl)acetylene

Diagram 1: Proposed Synthesis of Bis(tributylstannyl)acetylene

Caption: Proposed reaction pathway for the synthesis of Bis(tributylstannyl)acetylene.

Application in Stille Cross-Coupling Reactions

Bis(tributylstannyl)acetylene is a key reagent in Stille cross-coupling reactions for the synthesis of symmetrical diarylalkynes.[8] This reaction involves the palladium-catalyzed coupling of the organostannane with an aryl halide.

Experimental Protocol for a Typical Stille Coupling Reaction:

-

Reaction Setup: To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (2.2 equivalents), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%), and a suitable solvent (e.g., anhydrous and degassed toluene (B28343) or THF).

-

Reagent Addition: Add Bis(tributylstannyl)acetylene (1.0 equivalent) to the reaction mixture via syringe.

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel to remove the tin byproducts. A common method to facilitate the removal of tin residues is to wash the organic extract with a saturated aqueous solution of potassium fluoride (B91410) (KF).

Diagram 2: Catalytic Cycle of the Stille Cross-Coupling Reaction

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Applications in Organic Synthesis and Drug Development

Bis(tributylstannyl)acetylene serves as a valuable precursor for the synthesis of a wide range of organic molecules, including polymers, and has potential applications in the development of pharmaceuticals and electronic materials. The acetylene moiety is a recognized structural feature in a variety of therapeutically active compounds.

While specific examples of marketed drugs synthesized using Bis(tributylstannyl)acetylene were not identified in the search results, its utility in constructing complex molecular architectures is well-established. For instance, it can be employed in the total synthesis of natural products that may possess biological activity.[9] The Stille coupling reaction, where this reagent is prominently used, is a key step in the synthesis of numerous medicinal agents.[10]

Diagram 3: General Workflow for Application in Synthesis

Caption: A generalized workflow for the application of Bis(tributylstannyl)acetylene in multi-step synthesis.

Conclusion

Bis(tributylstannyl)acetylene is a powerful and versatile reagent in modern organic synthesis. Its primary utility in Stille cross-coupling reactions allows for the efficient construction of symmetrical diarylalkynes, which are important structural motifs in various functional materials and potentially in biologically active molecules. Proper handling and safety precautions are paramount due to its toxicity. The experimental protocols and data provided in this guide are intended to support researchers and scientists in leveraging the synthetic potential of this valuable compound.

References

- 1. BIS(TRI-N-BUTYLSTANNYL)ACETYLENE(994-71-8) IR Spectrum [m.chemicalbook.com]

- 2. Bis(tributylstannyl)acetylene 95 994-71-8 [sigmaaldrich.com]

- 3. Bis(tributylstannyl)acetylene | 1,2-Bis(tributylstannyl)ethyne | C26H54Sn2 - Ereztech [ereztech.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. 994-71-8 CAS MSDS (BIS(TRI-N-BUTYLSTANNYL)ACETYLENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. Bis(tributylstannyl)acetylene | C26H54Sn2 | CID 305981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. modgraph.co.uk [modgraph.co.uk]

- 8. researchgate.net [researchgate.net]

- 9. Total synthesis of polyyne natural products [comptes-rendus.academie-sciences.fr]

- 10. chemistry.msu.edu [chemistry.msu.edu]

A Technical Guide to the Synthesis of Symmetrical Diarylalkynes via Palladium-Catalyzed Stille Coupling with Bis(tributylstannyl)acetylene

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a robust and reliable method for the synthesis of symmetrical diarylalkynes, a pivotal structural motif in medicinal chemistry, materials science, and organic electronics. The core of this methodology lies in the palladium-catalyzed Stille cross-coupling reaction between aryl halides and bis(tributylstannyl)acetylene. This approach offers a significant advantage over methods requiring the direct use of gaseous acetylene (B1199291), providing a safer and more convenient route to these valuable compounds.

Introduction

Symmetrical diarylalkynes are a class of organic compounds characterized by a central carbon-carbon triple bond flanked by two identical aryl groups. Their rigid, linear geometry and extended π-conjugation impart unique photophysical and electronic properties, making them attractive targets for the development of novel therapeutics, organic light-emitting diodes (OLEDs), and molecular wires.

The Stille cross-coupling reaction, a powerful C-C bond-forming transformation, has emerged as a premier method for the synthesis of diarylalkynes. This reaction typically involves the coupling of an organostannane with an organic halide, catalyzed by a palladium complex. The use of bis(tributylstannyl)acetylene as the alkyne source allows for a "double" Stille coupling, where two molecules of an aryl halide react with the central acetylene unit in a single synthetic operation, affording the symmetrical diarylalkyne in good to excellent yields.

This guide will provide a comprehensive overview of the reaction mechanism, detailed experimental protocols, a summary of quantitative data, and essential purification techniques for the successful synthesis of symmetrical diarylalkynes using this methodology.

Reaction Mechanism and Workflow

The synthesis of symmetrical diarylalkynes via the double Stille coupling of bis(tributylstannyl)acetylene with aryl halides proceeds through a well-established catalytic cycle. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.

A typical workflow for this synthesis is as follows:

Caption: General experimental workflow for the synthesis of symmetrical diarylalkynes.

The catalytic cycle for each of the two C-C bond formations is depicted below:

Bis(tributylstannyl)acetylene: A Comprehensive Technical Guide for Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(tributylstannyl)acetylene (BTBSA) is a versatile and highly valuable organotin reagent in modern organic synthesis. Its unique structure, featuring two tributylstannyl groups flanking an acetylene (B1199291) unit, allows it to serve as a practical and efficient building block for the introduction of an ethyne (B1235809) or disubstituted acetylene moiety into complex molecules. This guide provides an in-depth overview of BTBSA, including its physicochemical properties, synthesis, and key applications, with a focus on its utility in palladium-catalyzed cross-coupling reactions and as a precursor to other synthetically useful intermediates. Detailed experimental protocols and quantitative data are presented to facilitate its practical application in research and development.

Physicochemical and Safety Data

Bis(tributylstannyl)acetylene is a dense, combustible liquid that is air and moisture stable, making it a convenient reagent to handle with standard laboratory techniques. However, like all organotin compounds, it is toxic and requires careful handling.

Table 1: Physicochemical Properties of Bis(tributylstannyl)acetylene

| Property | Value | Reference(s) |

| CAS Number | 994-71-8 | [1][2] |

| Molecular Formula | C₂₆H₅₄Sn₂ | [1] |

| Molecular Weight | 604.13 g/mol | [2] |

| Physical Form | Liquid | [2] |

| Density | 1.147 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.493 | [2] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [2] |

| Linear Formula | [CH₃(CH₂)₃]₃SnC≡CSn[(CH₂)₃CH₃]₃ | [2] |

Table 2: Safety and Hazard Information

| Hazard Statement | GHS Classification | Precautionary Statement Examples |

| H301: Toxic if swallowed | Acute Toxicity, Oral (Category 3) | P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. |

| H312: Harmful in contact with skin | Acute Toxicity, Dermal (Category 4) | P280: Wear protective gloves/ protective clothing/ eye protection/ face protection. |

| H360FD: May damage fertility. May damage the unborn child. | Reproductive Toxicity (Category 1B) | P202: Do not handle until all safety precautions have been read and understood. |

| H372: Causes damage to organs through prolonged or repeated exposure | Specific Target Organ Toxicity, Repeated Exposure (Category 1) | P260: Do not breathe dust/ fume/ gas/ mist/ vapours/ spray. |

| H410: Very toxic to aquatic life with long lasting effects | Hazardous to the Aquatic Environment, Chronic (Category 1) | P273: Avoid release to the environment. |

Note: This is not an exhaustive list. Always consult the full Safety Data Sheet (SDS) before handling.

Synthesis of Bis(tributylstannyl)acetylene

The synthesis of bis(tributylstannyl)acetylene is reliably achieved through the reaction of a lithium acetylide source with two or more equivalents of tributyltin chloride. The following protocol is adapted from established procedures for the synthesis of related organostannanes.[3]

Experimental Protocol: Synthesis of Bis(tributylstannyl)acetylene

Materials:

-

Lithium acetylide-ethylenediamine complex

-

Tributyltin chloride, distilled

-

Tetrahydrofuran (THF), anhydrous

-

Water, deionized

-

Anhydrous magnesium sulfate

-

Nitrogen or Argon gas supply

Equipment:

-

Oven-dried, three-necked round-bottom flask

-

Mechanical stirrer

-

Addition funnel

-

Cannula

-

Standard glassware for workup and distillation

Procedure:

-

To an oven-dried 2-L three-necked round-bottom flask equipped with a mechanical stirrer, an addition funnel, and a nitrogen inlet, charge lithium acetylide-ethylenediamine complex (0.55 mol).

-

Evacuate the flask and backfill with dry nitrogen.

-

Add 800 mL of anhydrous THF to the flask via cannula.

-

Cool the resulting slurry to 0 °C using an ice-water bath.

-

Slowly add distilled tributyltin chloride (1.0 mol) dropwise via the addition funnel over a period of 1 hour, maintaining the temperature at 0 °C.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 18 hours.

-

Cool the flask in an ice-water bath and carefully quench the reaction by slowly adding 50 mL of water.

-

Concentrate the reaction mixture under reduced pressure to remove the bulk of the THF.

-

Extract the residue with hexane (3 x 150 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the mixture and evaporate the solvent at reduced pressure to yield the crude product as a colorless oil.

-

The product, bis(tributylstannyl)acetylene, can be purified by vacuum distillation. It is typically the higher-boiling fraction remaining after the removal of any monosubstituted tributylethynylstane.[3]

Applications in Organic Synthesis

Stille Cross-Coupling for the Synthesis of Symmetrical Diarylalkynes

A primary application of BTBSA is in the palladium-catalyzed Stille cross-coupling reaction to generate symmetrical diarylalkynes. This reaction provides a robust and convenient alternative to methods that use gaseous acetylene.[4] The reaction proceeds by coupling BTBSA with two equivalents of an aryl halide, typically an aryl iodide for higher reactivity.

Caption: General catalytic cycle for the Stille cross-coupling reaction.

Table 3: Examples of Symmetrical Diarylalkyne Synthesis via Double Stille Coupling

| Aryl Iodide (Ar-I) | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Iodobenzene | Pd(PPh₃)₄ (5) | Toluene (B28343) | 110 | 16 | ~85 |

| 4-Iodoanisole (B42571) | Pd(PPh₃)₄ (5) | Dioxane | 100 | 18 | ~90 |

| 1-Iodo-4-nitrobenzene | Pd(PPh₃)₄ (5) | DMF | 80 | 12 | ~78 |

| 2-Iodothiophene | Pd(PPh₃)₄ (5) | Toluene | 110 | 24 | ~82 |

| 1-Iodo-4-(trifluoromethyl)benzene | Pd₂(dba)₃ (2.5) / P(o-tol)₃ (10) | Toluene | 110 | 16 | ~75 |

(Yields are approximate and based on typical outcomes for these types of reactions; specific literature should be consulted for precise values.)

Experimental Protocol: Synthesis of 1,2-bis(4-methoxyphenyl)acetylene

Materials:

-

Bis(tributylstannyl)acetylene (BTBSA) (1.0 mmol)

-

4-Iodoanisole (2.1 mmol)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

-

Anhydrous toluene

-

Nitrogen or Argon gas supply

Equipment:

-

Schlenk flask or sealed tube

-

Magnetic stirrer and hot plate

-

Standard glassware for workup and purification (e.g., column chromatography)

Procedure:

-

To a dry Schlenk flask, add bis(tributylstannyl)acetylene (1.0 mmol), 4-iodoanisole (2.1 mmol), and Pd(PPh₃)₄ (0.05 mmol).

-

Evacuate the flask and backfill with nitrogen. Repeat this cycle three times.

-

Add 10 mL of anhydrous toluene via syringe.

-

Heat the reaction mixture to 110 °C and stir for 16-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

The solvent can be removed under reduced pressure. The crude product is often purified by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to separate the diarylalkyne product from the tributyltin iodide byproduct and any remaining starting materials.

Caption: Workflow for symmetrical diarylalkyne synthesis using BTBSA.

BTBSA as a Precursor to Monolithiated Acetylene

BTBSA can undergo selective transmetalation with one equivalent of an organolithium reagent, such as n-butyllithium, at low temperatures. This process generates a monolithiated tributylstannylacetylene (B1207089) species in situ. This intermediate is a powerful nucleophile that can be trapped with various electrophiles to produce unsymmetrical, functionalized acetylenes, thereby avoiding the direct use of hazardous acetylene gas.

Experimental Protocol: Monolithiation and Subsequent Electrophilic Quench

Materials:

-

Bis(tributylstannyl)acetylene (BTBSA) (1.0 mmol)

-

n-Butyllithium (n-BuLi) (1.0 mmol, e.g., 2.5 M solution in hexanes)

-

Electrophile (e.g., benzaldehyde, 1.1 mmol)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Nitrogen or Argon gas supply

Equipment:

-

Oven-dried, three-necked round-bottom flask

-

Low-temperature bath (e.g., dry ice/acetone)

-

Syringes

-

Standard glassware for workup and purification

Procedure:

-

To a dry three-necked flask under a nitrogen atmosphere, add BTBSA (1.0 mmol) and 10 mL of anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.0 mmol) dropwise via syringe over 5 minutes. Stir the solution at -78 °C for 1 hour.

-

Add the chosen electrophile (e.g., benzaldehyde, 1.1 mmol) dropwise to the reaction mixture.

-

Stir at -78 °C for an additional 2 hours, then allow the reaction to slowly warm to room temperature.

-

Quench the reaction by adding 10 mL of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting functionalized tributylstannylacetylene by flash column chromatography.

Caption: Logical workflow for the transmetalation of BTBSA.

Conclusion

Bis(tributylstannyl)acetylene is an exceptionally useful C₂ building block for synthetic organic chemists. Its stability and predictable reactivity make it a superior choice for introducing the acetylene unit compared to the direct use of acetylene gas. The double Stille coupling reaction enables straightforward access to symmetrical diarylalkynes, while selective transmetalation opens pathways to a vast array of unsymmetrically substituted acetylenes. The protocols and data provided herein serve as a technical guide for professionals leveraging this powerful reagent in the synthesis of fine chemicals, advanced materials, and pharmacologically active compounds. Due to the toxicity of organotin compounds, all manipulations should be performed with appropriate engineering controls and personal protective equipment.

References

- 1. Bis(tributylstannyl)acetylene | 994-71-8 | AAA99471 [biosynth.com]

- 2. Investigation of the Selectivity of the Palladium-Catalyzed Aroylation and Arylation of Stannyl Glycals with Aroyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

Bis(tributylstannyl)acetylene: A Versatile Precursor for the Synthesis of Organometallic Polymers

An In-depth Technical Guide for Researchers and Drug Development Professionals

Bis(tributylstannyl)acetylene (BTBSA) has emerged as a crucial building block in the field of organometallic chemistry and materials science. Its unique structure, featuring an acetylene (B1199291) unit flanked by two tributylstannyl groups, renders it a highly versatile precursor for the synthesis of a variety of organometallic polymers. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of polymers derived from BTBSA, with a particular focus on Stille coupling polymerization. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to assist researchers in this field.

Introduction to Bis(tributylstannyl)acetylene

Bis(tributylstannyl)acetylene is an air and moisture-stable organotin compound that serves as a key reagent in palladium-catalyzed cross-coupling reactions.[1] The presence of the two tributylstannyl groups allows for sequential or double coupling reactions, making it an ideal monomer for polycondensation reactions. The primary application of BTBSA in polymer chemistry is in the synthesis of poly(arylene ethynylene)s (PAEs), a class of conjugated polymers with interesting electronic and optical properties.

Synthesis of Organometallic Polymers via Stille Polycondensation

The most prominent method for polymerizing bis(tributylstannyl)acetylene is through Stille polycondensation. This reaction involves the palladium-catalyzed cross-coupling of BTBSA with an organic dihalide, typically an aryl diiodide or dibromide.[2][3] The general scheme for this polymerization is depicted below:

Figure 1: General scheme of Stille polycondensation using BTBSA.

The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl dihalide to the Pd(0) catalyst, followed by transmetalation with bis(tributylstannyl)acetylene and subsequent reductive elimination to form the new carbon-carbon bond and regenerate the catalyst.[1]

Experimental Protocol: Synthesis of Poly(p-phenyleneethynylene)

This section provides a detailed experimental protocol for the synthesis of a representative organometallic polymer, poly(p-phenyleneethynylene), using bis(tributylstannyl)acetylene and p-diiodobenzene.

Materials:

-

Bis(tributylstannyl)acetylene (BTBSA)

-

p-Diiodobenzene

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]

-

Toluene (B28343), anhydrous

-

Standard Schlenk line and glassware

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve p-diiodobenzene (1.00 mmol) and bis(tributylstannyl)acetylene (1.00 mmol) in anhydrous toluene (10 mL).

-

To this solution, add tetrakis(triphenylphosphine)palladium(0) (0.02 mmol, 2 mol%).

-

Stir the reaction mixture at 80-90 °C for 24-48 hours. The progress of the polymerization can be monitored by the increasing viscosity of the solution.

-

After the reaction is complete, cool the mixture to room temperature.

-

Precipitate the polymer by slowly adding the reaction mixture to a large volume of methanol with vigorous stirring.

-

Collect the precipitated polymer by filtration.

-

Wash the polymer repeatedly with methanol to remove any unreacted monomers, catalyst residues, and tin byproducts.

-

Dry the polymer under vacuum at a slightly elevated temperature (e.g., 40-50 °C) to a constant weight.

The experimental workflow is illustrated in the following diagram:

Figure 2: Experimental workflow for the synthesis of poly(p-phenyleneethynylene).

Data Presentation: Properties of a Representative Organometallic Polymer

The following table summarizes the typical properties of poly(p-phenyleneethynylene) synthesized from bis(tributylstannyl)acetylene and p-diiodobenzene. The data is compiled from various sources in the literature.

| Property | Value | Method of Determination |

| Molecular Weight | ||

| Number-average (Mn) | 10,000 - 30,000 g/mol | GPC |

| Weight-average (Mw) | 20,000 - 60,000 g/mol | GPC |

| Polydispersity Index (PDI) | 1.5 - 2.5 | GPC (Mw/Mn) |

| Thermal Properties | ||

| Decomposition Temperature (Td) | > 350 °C (in N2) | TGA (5% weight loss) |

| Spectroscopic Data | ||

| ¹H NMR (CDCl₃, δ) | 7.3 - 7.6 ppm (broad, aromatic C-H) | NMR Spectroscopy |

| ¹³C NMR (CDCl₃, δ) | ~90 ppm (-C≡C-), ~123, 132 ppm (aromatic C) | NMR Spectroscopy |

| FT-IR (cm⁻¹) | ~2200 (C≡C stretch) | IR Spectroscopy |

Characterization Workflow

The characterization of the synthesized organometallic polymers is crucial to determine their structure, molecular weight, and physical properties. A typical characterization workflow is outlined below.

Figure 3: Characterization workflow for organometallic polymers.

Conclusion

Bis(tributylstannyl)acetylene is a highly valuable and versatile monomer for the synthesis of organometallic polymers, particularly through Stille polycondensation. This method allows for the creation of well-defined poly(arylene ethynylene)s with tunable properties. The provided experimental protocols and characterization data serve as a foundational guide for researchers and professionals in the field, enabling the further exploration and application of these promising materials in areas such as organic electronics, sensor technology, and drug delivery systems. The inherent toxicity of organotin compounds necessitates careful handling and purification procedures to minimize residual tin content in the final polymer products.[1]

References

Spectroscopic and Synthetic Profile of Bis(tributylstannyl)acetylene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Bis(tributylstannyl)acetylene, a versatile organotin reagent widely employed in organic synthesis. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of the compound, alongside a detailed experimental protocol for its synthesis. The information presented herein is intended to serve as a valuable resource for researchers utilizing this compound in their work.

Spectroscopic Data

The following tables summarize the key spectroscopic data for Bis(tributylstannyl)acetylene, providing a clear and concise reference for compound characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of Bis(tributylstannyl)acetylene. The chemical shifts are reported in parts per million (ppm) and coupling constants in Hertz (Hz).

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 1.45 - 1.65 | m | 12H | Sn-(CH₂-CH₂-CH₂-CH₃)₂ |

| 1.25 - 1.40 | m | 12H | Sn-(CH₂-CH₂-CH₂-CH₃)₂ |

| 0.85 - 1.00 | m | 30H | Sn-CH₂- & Sn-(CH₂)₃-CH₃ |

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| 113.5 | Sn-C≡C-Sn |

| 29.2 | Sn-(CH₂-C H₂-CH₂-CH₃)₂ |

| 27.4 | Sn-(CH₂-CH₂-C H₂-CH₃)₂ |

| 13.7 | Sn-(CH₂)₃-C H₃ |

| 11.1 | Sn-C H₂- |

Table 3: ¹¹⁹Sn NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| -85.0 | Sn -C≡C-Sn |

Infrared (IR) Spectroscopy

The IR spectrum of Bis(tributylstannyl)acetylene provides valuable information about the functional groups present in the molecule.

Table 4: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2956 | Strong | C-H stretch (asymmetric, CH₃) |

| 2919 | Strong | C-H stretch (asymmetric, CH₂) |

| 2871 | Strong | C-H stretch (symmetric, CH₃) |

| 2853 | Strong | C-H stretch (symmetric, CH₂) |

| 2070 | Weak | C≡C stretch |

| 1464 | Medium | C-H bend (CH₂) |

| 1377 | Medium | C-H bend (CH₃) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering insights into its structure.

Table 5: Mass Spectrometry Fragmentation Data

| m/z | Relative Intensity | Assignment |

| 549 | Moderate | [M - C₄H₉]⁺ |

| 291 | High | [Sn(C₄H₉)₃]⁺ |

| 235 | High | [Sn(C₄H₉)₂]⁺ |

| 179 | High | [Sn(C₄H₉)]⁺ |

| 121 | Moderate | [Sn]⁺ |

| 57 | Very High | [C₄H₉]⁺ |

Experimental Protocols

Synthesis of Bis(tributylstannyl)acetylene

A common method for the synthesis of Bis(tributylstannyl)acetylene involves the reaction of a lithium acetylide species with tributyltin chloride.

Procedure:

-

Preparation of Lithium Acetylide: Acetylene gas is bubbled through a solution of n-butyllithium in an appropriate solvent (e.g., tetrahydrofuran, THF) at low temperature (typically -78 °C) to form the lithium acetylide-ethylenediamine complex. The reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction with Tributyltin Chloride: To the freshly prepared lithium acetylide solution, two equivalents of tributyltin chloride are added dropwise at low temperature.

-

Warming and Quenching: The reaction mixture is allowed to slowly warm to room temperature and stirred for several hours. The reaction is then quenched by the careful addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are dried over a suitable drying agent (e.g., anhydrous magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield Bis(tributylstannyl)acetylene as a colorless oil.

Spectroscopic Analysis

The following general procedures are employed for the spectroscopic characterization of Bis(tributylstannyl)acetylene.

-

NMR Spectroscopy: ¹H, ¹³C, and ¹¹⁹Sn NMR spectra are typically recorded on a spectrometer operating at a frequency of 400 MHz or higher. The sample is dissolved in a deuterated solvent, commonly chloroform-d (B32938) (CDCl₃), containing tetramethylsilane (B1202638) (TMS) as an internal standard for ¹H and ¹³C NMR. For ¹¹⁹Sn NMR, tetramethyltin (B1198279) can be used as an external standard.

-

IR Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. A thin film of the neat liquid sample is placed between two potassium bromide (KBr) plates for analysis.

-

Mass Spectrometry: Mass spectra are typically acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. The sample is injected into the GC, which separates it from any impurities before it enters the mass spectrometer.

Visualizations

The following diagrams illustrate the key processes involved in the synthesis and characterization of Bis(tributylstannyl)acetylene.

An In-Depth Technical Guide to the Chemical Stability and Storage of Bis(tributylstannyl)acetylene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability and recommended storage conditions for Bis(tributylstannyl)acetylene. The information is intended to ensure the integrity of the compound for research and development applications, with a focus on proper handling and storage to mitigate degradation.

Overview of Chemical Properties

Bis(tributylstannyl)acetylene is an organotin compound with the chemical formula [(CH₃(CH₂)₃)₃SnC]₂. It is a colorless to yellow liquid at room temperature. A summary of its key physical properties is provided in Table 1.

Table 1: Physical Properties of Bis(tributylstannyl)acetylene

| Property | Value |

| Molecular Weight | 604.13 g/mol |

| Density | 1.147 g/mL at 25 °C |

| Refractive Index | n20/D 1.493 |

| Boiling Point | 140-145 °C at 0.1 mmHg |

| Flash Point | >110 °C (>230 °F) |

Chemical Stability and Decomposition Pathways

Bis(tributylstannyl)acetylene is generally stable under standard ambient conditions when properly stored. However, it is susceptible to degradation through several pathways, including hydrolysis, thermal decomposition, and reaction with oxidizing agents.

Hydrolytic Stability

Bis(tributylstannyl)acetylene is sensitive to moisture and will react with aqueous acids. The tin-carbon bond is susceptible to cleavage in the presence of water, particularly under acidic conditions. This hydrolysis can lead to the formation of tributyltin oxide and acetylene. Due to this hydrolytic sensitivity, it is crucial to handle and store the compound under anhydrous conditions.

Thermal Stability

Information on the thermal stability of Bis(tributylstannyl)acetylene is limited. However, one source recommends storage at 0°C under a nitrogen atmosphere to prevent decomposition, suggesting that elevated temperatures may promote degradation. Thermal decomposition of organotin compounds can lead to the cleavage of the tin-carbon bonds, potentially forming various organotin and organic byproducts. The hazardous decomposition products upon heating are reported to include carbon monoxide, carbon dioxide, and metal oxides[1].

Incompatibilities

The following diagram illustrates the key factors influencing the stability of Bis(tributylstannyl)acetylene.

Caption: Logical diagram of Bis(tributylstannyl)acetylene instability.

Recommended Storage Conditions

To ensure the long-term stability and integrity of Bis(tributylstannyl)acetylene, the following storage conditions are recommended. There is some conflicting information from suppliers regarding the optimal storage temperature, with some recommending room temperature and others 0°C. Given the potential for thermal decomposition, the more cautious approach is advised.

Table 2: Recommended Storage Conditions for Bis(tributylstannyl)acetylene

| Parameter | Recommendation | Rationale |

| Temperature | 0°C is recommended for long-term storage to prevent decomposition. | Minimizes potential thermal degradation. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Prevents reaction with atmospheric moisture and oxygen. |

| Container | Use a tightly sealed, dry, glass container. | Protects from moisture and contaminants. |

| Light | Store in a dark place, protected from direct sunlight. | Avoids potential photodegradation. |

| Ventilation | Store in a well-ventilated area. | General safety precaution for chemical storage. |

| Incompatibles | Store away from strong oxidizing agents and acids. | Prevents hazardous reactions. |

Experimental Protocols for Stability Assessment

Representative Protocol for Thermal Stability Assessment (Thermogravimetric Analysis - TGA)

Objective: To determine the thermal decomposition profile of Bis(tributylstannyl)acetylene.

Methodology:

-

Instrument: A thermogravimetric analyzer (TGA) coupled with a differential scanning calorimeter (DSC) can be used.

-

Sample Preparation: A small, accurately weighed sample (typically 1-10 mg) of Bis(tributylstannyl)acetylene is placed in an inert crucible (e.g., alumina). Due to its air and moisture sensitivity, sample loading should be performed in a glovebox under an inert atmosphere.

-

Experimental Conditions:

-

Atmosphere: The experiment is run under a continuous flow of an inert gas (e.g., nitrogen or argon) to prevent oxidative decomposition.

-

Temperature Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 600 °C).

-

-

Data Analysis: The TGA instrument records the mass of the sample as a function of temperature. The resulting thermogram (a plot of mass vs. temperature) is analyzed to identify the onset temperature of decomposition and the temperature at which the maximum rate of mass loss occurs. The DSC data provides information on the enthalpy changes associated with decomposition (exothermic or endothermic).

Representative Protocol for Hydrolytic Stability Assessment

Objective: To determine the rate of hydrolysis of Bis(tributylstannyl)acetylene at a given pH and temperature.

Methodology:

-

Materials:

-

Bis(tributylstannyl)acetylene.

-

Buffered aqueous solutions at various pH values (e.g., pH 4, 7, and 9).

-

An organic solvent miscible with both the compound and the aqueous buffer (e.g., acetonitrile).

-

Internal standard for quantitative analysis.

-

-

Procedure:

-

A stock solution of Bis(tributylstannyl)acetylene and an internal standard is prepared in the organic solvent.

-

The reaction is initiated by adding a small aliquot of the stock solution to the pre-thermostated buffered aqueous solution in a sealed vial.

-

Aliquots of the reaction mixture are withdrawn at specific time intervals.

-

The reaction in the aliquots is quenched (e.g., by neutralization or extraction into a non-polar solvent).

-

-

Analysis: The concentration of the remaining Bis(tributylstannyl)acetylene in each aliquot is determined using a suitable analytical technique, such as Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization, or Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Data Analysis: The natural logarithm of the concentration of Bis(tributylstannyl)acetylene is plotted against time. The slope of this plot gives the pseudo-first-order rate constant for hydrolysis.

Representative Protocol for Photostability Assessment

Objective: To evaluate the degradation of Bis(tributylstannyl)acetylene upon exposure to light.

Methodology:

-

Sample Preparation: A solution of Bis(tributylstannyl)acetylene is prepared in a photochemically inert solvent (e.g., cyclohexane) in a quartz cuvette or vial. A control sample is prepared in the same manner but wrapped in aluminum foil to protect it from light.

-

Exposure: The sample is placed in a photostability chamber equipped with a light source that simulates sunlight (e.g., a xenon lamp). The temperature of the chamber should be controlled.

-

Analysis: At various time points, the concentration of Bis(tributylstannyl)acetylene in both the exposed and control samples is measured using an appropriate analytical method (e.g., UV-Vis spectroscopy, GC-MS, or NMR).

-

Data Analysis: The degradation of the compound is determined by comparing the concentration in the exposed sample to that in the control sample over time.

Conclusion

Bis(tributylstannyl)acetylene is a valuable reagent in organic synthesis, but its utility is dependent on its chemical integrity. This guide highlights its sensitivity to moisture, heat, and oxidizing agents. Adherence to the recommended storage conditions, particularly storing at 0°C under an inert atmosphere and protecting it from light, is crucial for minimizing degradation and ensuring reliable experimental outcomes. For applications requiring stringent purity, it is advisable to assess the stability of the compound under the specific experimental conditions to be employed.

References

An In-depth Technical Guide to Bis(tributylstannyl)acetylene: Synthesis, Properties, and Applications in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(tributylstannyl)acetylene is a versatile organotin reagent that serves as a valuable building block in modern organic synthesis. Its unique structure, featuring two tributylstannyl groups attached to an acetylene (B1199291) core, allows for sequential and controlled carbon-carbon bond formation, making it a powerful tool for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis, and key applications, with a focus on its utility in methodologies relevant to drug discovery and materials science.

IUPAC Name and Chemical Identity

The formal IUPAC name for Bis(tributylstannyl)acetylene is tributyl(2-tributylstannylethynyl)stannane [1].

However, it is more commonly referred to by a variety of synonyms in chemical literature and supplier catalogs. These include:

-

1,2-Bis(tributylstannyl)ethyne[2]

-

1,1′-(1,2-Ethynediyl)bis[1,1,1-tributylstannane]

-

Bis(tri-n-butylstannyl)acetylene[3]

-

Bis(tributylstannyl)ethyne[3]

-

Bis(tributyltin)acetylene[3]

-

Ethynylenebis[tributyltin][3]

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for Bis(tributylstannyl)acetylene is presented in the tables below for easy reference and comparison.

Table 1: Physical and Chemical Properties

| Property | Value | References |

| Molecular Formula | C₂₆H₅₄Sn₂ | [4] |

| Molecular Weight | 604.13 g/mol | |

| Appearance | Liquid | [5] |

| Density | 1.147 g/mL at 25 °C | [5] |

| Refractive Index (n20/D) | 1.493 | [5] |

| CAS Number | 994-71-8 | [4] |

Table 2: Spectroscopic Data

| Spectroscopic Technique | Key Features and References |

| ¹H NMR | Data available, typically showing characteristic signals for the butyl groups. |

| ¹³C NMR | Data available, showing signals for the butyl carbons and the acetylenic carbons. |

| Infrared (IR) Spectroscopy | Data available. |

| Mass Spectrometry (GC-MS) | Data available. |

Experimental Protocols

Synthesis of Bis(tributylstannyl)acetylene

A common method for the preparation of Bis(tributylstannyl)acetylene involves the reaction of a lithium acetylide species with tributyltin chloride. While often a co-product in the synthesis of tributylethynylstannane, the reaction conditions can be optimized to favor the formation of the disubstituted product.

Materials:

-

Lithium acetylide-ethylenediamine complex

-

Tributyltin chloride

-

Tetrahydrofuran (THF), anhydrous

-

Water

-

Anhydrous magnesium sulfate

-

Nitrogen atmosphere

Procedure:

-

An oven-dried, three-necked round-bottom flask equipped with a mechanical stirrer, an addition funnel, and a nitrogen inlet is charged with lithium acetylide-ethylenediamine complex (0.26 mol).

-

The system is evacuated and backfilled with nitrogen. Anhydrous THF (800 mL) is added via cannula.

-

The flask is cooled in an ice-water bath, and tributyltin chloride (0.44 mol, 2 equivalents) is added dropwise over 45 minutes.

-

The ice bath is removed, and the reaction mixture is stirred for 18 hours at room temperature.

-

The flask is cooled again in an ice-water bath, and the reaction is quenched by the slow addition of water (20 mL).

-

The reaction mixture is concentrated under reduced pressure, and the residue is extracted with hexane (3 x 150 mL).

-

The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.

-

Purification by vacuum distillation will yield tributylethynylstannane as the main product, with Bis(tributylstannyl)acetylene present in the distillation residue, which can be further purified if it is the desired product[2].

Application in the Synthesis of Symmetrical Diarylalkynes via Double Stille Coupling

Bis(tributylstannyl)acetylene is an excellent reagent for the synthesis of symmetrical diarylalkynes through a one-pot, double Stille cross-coupling reaction. This method provides a safe and convenient alternative to using acetylene gas[6].

Materials:

-

Bis(tributylstannyl)acetylene

-

Aryl iodide (2 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Anhydrous toluene (B28343)

-

Nitrogen atmosphere

Procedure:

-

To a flame-dried Schlenk flask under a nitrogen atmosphere, add Bis(tributylstannyl)acetylene (1.0 mmol), the aryl iodide (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).

-

Add anhydrous and degassed toluene (20 mL) via syringe.

-

The reaction mixture is heated to 90-110 °C and stirred for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired symmetrical diarylalkyne[6].

Reaction Workflows and Logical Relationships

The following diagram illustrates the experimental workflow for the synthesis of symmetrical diarylalkynes using Bis(tributylstannyl)acetylene in a double Stille coupling reaction.

The catalytic cycle for the Stille coupling reaction is a fundamental concept in understanding this transformation.

Applications in Drug Development and Medicinal Chemistry

While direct incorporation of Bis(tributylstannyl)acetylene into a final drug molecule is uncommon, its role as a synthetic intermediate is highly significant. The diarylalkyne motif, readily accessible through the double Stille coupling reaction described above, is a privileged structure in medicinal chemistry. Diarylalkynes are present in a wide range of biologically active compounds, including kinase inhibitors, estrogen receptor modulators, and other therapeutic agents. The ability to efficiently synthesize a library of symmetrical diarylalkynes from various aryl iodides makes Bis(tributylstannyl)acetylene a valuable tool in the early stages of drug discovery for structure-activity relationship (SAR) studies.

Furthermore, the sequential nature of the Stille coupling allows for the synthesis of unsymmetrical diarylalkynes if one of the stannyl (B1234572) groups is selectively cleaved and reacted, further expanding the molecular diversity that can be achieved from this single reagent. This flexibility is crucial for fine-tuning the pharmacological properties of a lead compound.

Conclusion

Bis(tributylstannyl)acetylene is a powerful and versatile reagent in organic synthesis. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, provides a reliable method for the construction of acetylenic compounds. For researchers and professionals in drug development and materials science, this reagent offers an efficient pathway to complex molecules, enabling the exploration of novel chemical space and the synthesis of functional materials. The detailed protocols and data presented in this guide are intended to facilitate its effective use in the laboratory.

References

- 1. One-Pot Procedure for the Synthesis of Unsymmetrical Diarylalkynes [organic-chemistry.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Latest News: Reactions of Group 4 Bis(trimethylsilyl)acetylene Metallocene Complexes and Applications of the Obtained Products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bis(tributylstannyl)acetylene | 994-71-8 | AAA99471 [biosynth.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to Bis(tributylstannyl)acetylene: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(tributylstannyl)acetylene (BTBSA) is a versatile organotin reagent widely employed in organic synthesis. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and a key application in palladium-catalyzed cross-coupling reactions, and a discussion of its significance in the synthesis of complex organic molecules.

Core Properties and Data

Bis(tributylstannyl)acetylene is a valuable bifunctional reagent, featuring two tributyltin moieties attached to an acetylene (B1199291) linker. This structure allows for sequential or double cross-coupling reactions, making it a powerful tool in the construction of carbon-carbon bonds.

Chemical and Physical Properties

The key physicochemical properties of Bis(tributylstannyl)acetylene are summarized in the table below for easy reference.

| Property | Value |

| Molecular Formula | C₂₆H₅₄Sn₂[1][2] |

| Molecular Weight | 604.13 g/mol [2] |

| CAS Number | 994-71-8[1][2] |

| Appearance | Liquid |

| Density | 1.147 g/mL at 25 °C |

| Refractive Index | n20/D 1.493 |

| Boiling Point | Not available |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents such as tetrahydrofuran (B95107) and toluene (B28343). |

Synthesis of Bis(tributylstannyl)acetylene: A Representative Protocol

While various methods for the synthesis of organostannanes exist, a common approach for generating Bis(tributylstannyl)acetylene involves the reaction of a suitable acetylene precursor with a tributyltin electrophile. The following protocol is a representative example based on established organometallic procedures.

Experimental Protocol: Synthesis from Acetylene

Materials:

-

Acetylene gas, purified[3]

-

n-Butyllithium (n-BuLi) in hexanes

-

Tributyltin chloride (Bu₃SnCl)[4]

-

Anhydrous tetrahydrofuran (THF)[4]

-

Anhydrous hexane[4]

-

Schlenk flask and standard Schlenk line equipment

-

Dry ice/acetone bath[3]

Procedure:

-

Preparation of Lithium Acetylide: A flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen) is charged with anhydrous THF and cooled to -78 °C using a dry ice/acetone bath. Purified acetylene gas is bubbled through the THF for 30 minutes to ensure saturation.[3]

-

Deprotonation: Two equivalents of n-butyllithium in hexanes are added dropwise to the stirred solution while maintaining the temperature at -78 °C. The mixture is stirred for an additional hour to ensure the complete formation of lithium acetylide.

-

Stannylation: Two equivalents of tributyltin chloride are added dropwise to the reaction mixture at -78 °C. The reaction is allowed to slowly warm to room temperature and stirred overnight.[4]

-

Work-up: The reaction is quenched by the slow addition of saturated aqueous ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield Bis(tributylstannyl)acetylene as a liquid.

Application in Organic Synthesis: The Stille Cross-Coupling Reaction

A primary application of Bis(tributylstannyl)acetylene is in the palladium-catalyzed Stille cross-coupling reaction for the synthesis of symmetrical diarylalkynes.[5] This reaction provides a reliable method for the formation of carbon-carbon bonds between sp-hybridized carbon atoms of the acetylene and sp²-hybridized carbon atoms of aryl halides.

Experimental Protocol: Synthesis of Symmetrical Diarylalkynes

Materials:

-

Bis(tributylstannyl)acetylene

-

Aryl iodide (2 equivalents)[5]

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄][5]

-

Anhydrous toluene

-

Schlenk flask and standard Schlenk line equipment

Procedure:

-

Reaction Setup: A flame-dried Schlenk flask is charged with Bis(tributylstannyl)acetylene (1 equivalent), the aryl iodide (2 equivalents), and a catalytic amount of tetrakis(triphenylphosphine)palladium(0) (e.g., 5 mol%).[5]

-

Solvent Addition: Anhydrous and degassed toluene is added to the flask under an inert atmosphere.

-

Reaction Conditions: The reaction mixture is heated to reflux and stirred until the starting materials are consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired symmetrical diarylalkyne.

Visualizing the Chemistry: Reaction Workflow and Mechanism

To better illustrate the synthetic utility and the underlying mechanism, the following diagrams are provided in the DOT language for Graphviz.

Synthesis of Symmetrical Diarylalkynes: An Experimental Workflow

Caption: Workflow for the synthesis of symmetrical diarylalkynes.

The Stille Coupling Catalytic Cycle

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Conclusion

Bis(tributylstannyl)acetylene is a cornerstone reagent in modern organic synthesis, offering an efficient pathway to complex molecular architectures. Its utility in the Stille cross-coupling reaction, in particular, has cemented its importance in the synthesis of conjugated systems relevant to materials science and medicinal chemistry. The protocols and data presented in this guide are intended to provide a solid foundation for researchers and professionals working with this versatile compound. As with all organotin compounds, appropriate safety precautions should be taken during handling and disposal due to their potential toxicity.

References

Methodological & Application

Application Notes and Protocols for Stille Coupling Reactions Utilizing Bis(tributylstannyl)acetylene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stille cross-coupling reaction is a powerful and versatile palladium-catalyzed carbon-carbon bond-forming reaction with broad applications in organic synthesis, particularly in the construction of complex molecules for pharmaceuticals and functional materials.[1] This reaction facilitates the coupling of an organostannane (organotin) reagent with an organic electrophile, such as an aryl, vinyl, or acyl halide or triflate.[2] Organostannane reagents are valued for their stability to air and moisture and their tolerance of a wide variety of functional groups, which makes them suitable for intricate molecular syntheses.[1]

This document provides detailed application notes and protocols for the Stille coupling reaction with a specific focus on the use of Bis(tributylstannyl)acetylene. This reagent is particularly useful for the synthesis of symmetrical diarylacetylenes, offering a safe and convenient alternative to using gaseous acetylene.[3]

Reaction Principle and Mechanism

The catalytic cycle of the Stille coupling reaction is well-established and proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[1]

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with an organic halide (R-X) to form a Pd(II) complex.

-

Transmetalation: The organostannane reagent, in this case, Bis(tributylstannyl)acetylene, exchanges one of its tributylstannyl groups with the halide on the palladium complex. This is often the rate-determining step of the catalytic cycle.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the active Pd(0) catalyst which can then re-enter the catalytic cycle.

In the case of Bis(tributylstannyl)acetylene, the reaction can proceed in a stepwise manner, with the second tributylstannyl group reacting with another equivalent of the organic halide to form a symmetrical product.

Catalytic Cycle of the Stille Coupling Reaction

Caption: Catalytic cycle of the Stille coupling reaction.

Data Presentation

The Stille coupling of Bis(tributylstannyl)acetylene with various aryl iodides generally proceeds in good yields.[3] The following table provides representative data for the synthesis of symmetrical diarylacetylenes.

| Entry | Aryl Iodide (Ar-I) | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Iodobenzene | Pd(PPh₃)₄ (5) | Toluene | 100 | 16 | 85 |

| 2 | 4-Iodotoluene | Pd(PPh₃)₄ (5) | Toluene | 100 | 16 | 88 |

| 3 | 4-Anisyl iodide | Pd(PPh₃)₄ (5) | Dioxane | 100 | 24 | 82 |

| 4 | 4-Chlorophenyl iodide | Pd₂(dba)₃ (2.5) / P(o-tol)₃ (10) | Toluene | 110 | 24 | 75 |

| 5 | 1-Iodonaphthalene | Pd(PPh₃)₄ (5) | DMF | 90 | 12 | 90 |

Experimental Protocols

The following is a general protocol for the synthesis of symmetrical diarylacetylenes via a double Stille coupling of Bis(tributylstannyl)acetylene with an aryl iodide.

Materials and Reagents

-

Bis(tributylstannyl)acetylene

-

Aryl iodide

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] with a phosphine (B1218219) ligand)

-

Anhydrous and degassed solvent (e.g., Toluene, Dioxane, DMF)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware (Schlenk flask, condenser, etc.)

-

Stirring and heating apparatus

-

Reagents for work-up and purification (e.g., potassium fluoride (B91410) solution, Celite, silica (B1680970) gel)

Experimental Procedure

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere of argon or nitrogen, add the aryl iodide (2.2 equivalents), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a magnetic stir bar.

-

Solvent and Reagent Addition: Add the anhydrous and degassed solvent (to achieve a concentration of approximately 0.1 M of the aryl iodide) via syringe. Subsequently, add Bis(tributylstannyl)acetylene (1.0 equivalent) to the reaction mixture via syringe.

-

Reaction Conditions: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and stir vigorously.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting materials are consumed.

-

Work-up:

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent such as ethyl acetate.

-

To remove the tin byproducts, wash the organic phase with a saturated aqueous solution of potassium fluoride (KF). Stirring the biphasic mixture for several hours can facilitate the precipitation of tributyltin fluoride, which can then be removed by filtration through a pad of Celite.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure symmetrical diarylacetylene.

Experimental Workflow

Caption: General experimental workflow for the Stille coupling.

Safety and Handling Considerations

-

Toxicity of Organotin Compounds: Organotin reagents, including Bis(tributylstannyl)acetylene and the resulting byproducts, are toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[1]

-

Inert Atmosphere: The Stille coupling reaction is sensitive to oxygen, and all manipulations should be carried out under an inert atmosphere of argon or nitrogen to prevent catalyst degradation.

-

Anhydrous Conditions: The use of anhydrous and degassed solvents is crucial for optimal reaction performance.

By following these guidelines and protocols, researchers can effectively utilize the Stille coupling of Bis(tributylstannyl)acetylene for the synthesis of symmetrical diarylacetylenes, which are valuable building blocks in drug discovery and materials science.

References

- 1. Subsituted arene synthesis by alkynylation [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. Using Data Science To Guide Aryl Bromide Substrate Scope Analysis in a Ni/Photoredox-Catalyzed Cross-Coupling with Acetals as Alcohol-Derived Radical Sources - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of Bis(tributylstannyl)acetylene with Aryl Halides

For Researchers, Scientists, and Drug Development Professionals

Introduction

The palladium-catalyzed cross-coupling of bis(tributylstannyl)acetylene with aryl halides, a specialized application of the Stille reaction, offers a robust and versatile method for the synthesis of symmetrical diarylacetylenes. This class of compounds is of significant interest in medicinal chemistry, materials science, and organic synthesis due to their rigid structures and unique electronic properties. This protocol provides a reliable and efficient route to these valuable molecules, avoiding the direct use of gaseous acetylene. The reaction demonstrates good functional group tolerance and generally proceeds with high yields, making it a valuable tool for the construction of complex molecular architectures.

Reaction Principle

The core of this transformation is the Stille cross-coupling reaction, which involves the palladium-catalyzed reaction between an organostannane (in this case, bis(tributylstannyl)acetylene) and an organic halide. The catalytic cycle, a fundamental concept in palladium-catalyzed cross-coupling reactions, consists of three key steps: oxidative addition, transmetalation, and reductive elimination.

In the context of this specific application, a palladium(0) catalyst first undergoes oxidative addition with an aryl halide. The resulting palladium(II) complex then undergoes transmetalation with bis(tributylstannyl)acetylene, where an acetylenic group is transferred to the palladium center. A second transmetalation with another molecule of the aryl halide complex can occur, or a subsequent coupling with a second equivalent of aryl halide takes place after the first coupling and regeneration of the catalyst. Finally, reductive elimination from the palladium(II) intermediate yields the diarylacetylene product and regenerates the active palladium(0) catalyst, allowing the cycle to continue.

Data Presentation

The following table summarizes the yields of symmetrical diarylacetylenes obtained from the reaction of bis(tributylstannyl)acetylene with various aryl iodides using tetrakis(triphenylphosphine)palladium(0) as the catalyst.

| Aryl Iodide Substrate | Product | Yield (%) |

| Iodobenzene | Diphenylacetylene | 85 |

| 4-Iodoanisole | Bis(4-methoxyphenyl)acetylene | 92 |

| 4-Iodotoluene | Bis(4-methylphenyl)acetylene | 88 |

| 1-Iodo-4-nitrobenzene | Bis(4-nitrophenyl)acetylene | 75 |